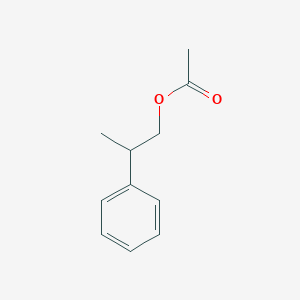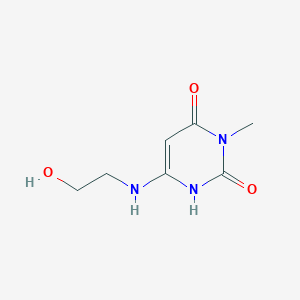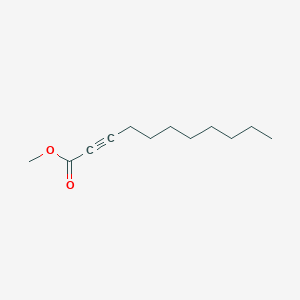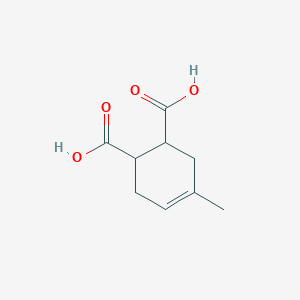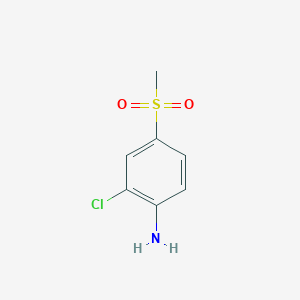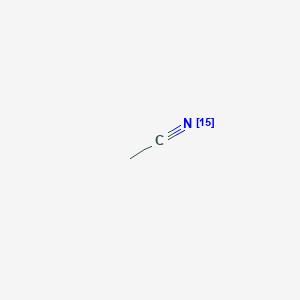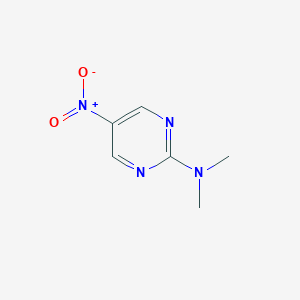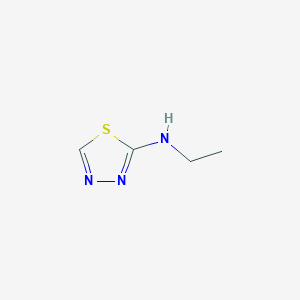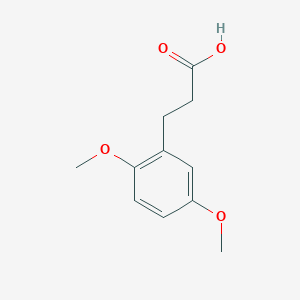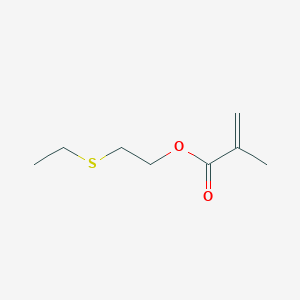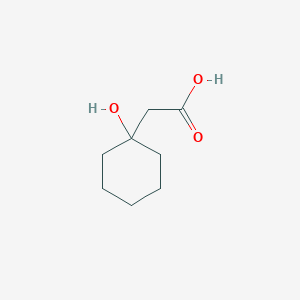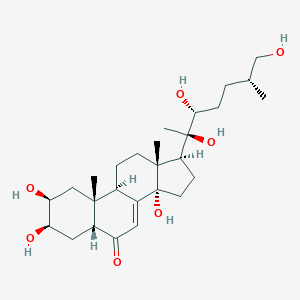![molecular formula C16H22Cl2N6O4 B078603 1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea CAS No. 13907-60-3](/img/structure/B78603.png)
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea, commonly known as CENU, is a nitrosourea compound with anti-cancer properties. It is a potent alkylating agent that has been used in the treatment of various types of cancers.
Wirkmechanismus
CENU exerts its anti-cancer effects by alkylating DNA, which leads to DNA damage and inhibition of DNA replication. CENU also inhibits the activity of the enzyme DNA polymerase, which is essential for DNA replication. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
CENU has been found to have both biochemical and physiological effects. Biochemically, CENU induces DNA damage, inhibits DNA replication, and activates apoptotic pathways. Physiologically, CENU has been found to cause myelosuppression, nausea, vomiting, and neurological toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
CENU has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanisms of cancer cell growth and apoptosis. However, CENU has limitations, including its toxicity and instability in solution. Therefore, it should be handled with care in the laboratory.
Zukünftige Richtungen
For the study of CENU include developing more stable analogs, studying resistance mechanisms, exploring combination therapies, and investigating its potential use in other diseases.
Synthesemethoden
The synthesis of CENU involves the reaction of N,N'-bis(2-chloroethyl)urea with 2,3,5,6-tetramethyl-p-phenylenediamine and sodium nitrite. The reaction takes place in an acidic medium, and the product is obtained by precipitation with water. The yield of the reaction is around 70%.
Wissenschaftliche Forschungsanwendungen
CENU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancers, including brain tumors, lung cancer, and melanoma. CENU has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
CAS-Nummer |
13907-60-3 |
|---|---|
Produktname |
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
Molekularformel |
C16H22Cl2N6O4 |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
InChI |
InChI=1S/C16H22Cl2N6O4/c1-9-10(2)14(20-16(26)24(22-28)8-6-18)12(4)11(3)13(9)19-15(25)23(21-27)7-5-17/h5-8H2,1-4H3,(H,19,25)(H,20,26) |
InChI-Schlüssel |
HNZDDWZBVSBOPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
Andere CAS-Nummern |
13907-60-3 |
Synonyme |
1,1'-(2,3,5,6-Tetramethyl-p-phenylene)bis[3-(2-chloroethyl)-3-nitrosourea] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




